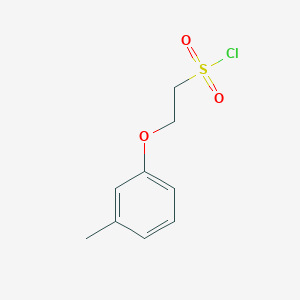

2-(M-tolyloxy)ethane-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11ClO3S |

|---|---|

Molecular Weight |

234.70 g/mol |

IUPAC Name |

2-(3-methylphenoxy)ethanesulfonyl chloride |

InChI |

InChI=1S/C9H11ClO3S/c1-8-3-2-4-9(7-8)13-5-6-14(10,11)12/h2-4,7H,5-6H2,1H3 |

InChI Key |

UJBKBBMQNDQJSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OCCS(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 M Tolyloxy Ethane 1 Sulfonyl Chloride

Precursor Synthesis and Functionalization Strategies

The foundational step in the synthesis of 2-(m-tolyloxy)ethane-1-sulfonyl chloride is the construction of the 2-(m-tolyloxy)ethane backbone. This is typically achieved through etherification, followed by the introduction of a sulfur-containing moiety that serves as a precursor to the sulfonyl chloride group.

Synthesis of M-tolyloxyethane Derivatives

The most common and direct route to forming the core structure is the Williamson ether synthesis. This method involves the reaction of m-cresol (B1676322) with a suitable two-carbon electrophile, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide.

The reaction between the sodium salt of m-cresol (sodium m-cresolate) and 2-chloroethanol is a well-established method for forming the ether linkage. The m-cresol is first deprotonated with a base, such as sodium hydroxide (B78521) or sodium hydride, to form the more nucleophilic cresolate. This is then reacted with 2-chloroethanol to yield 2-(m-tolyloxy)ethanol.

Table 1: Typical Conditions for Williamson Ether Synthesis of 2-(m-tolyloxy)ethanol

| Parameter | Condition |

| Reactants | m-cresol, 2-chloroethanol, Sodium Hydroxide |

| Solvent | Aprotic polar solvent (e.g., DMF, DMSO) or excess alcohol |

| Temperature | 80-120 °C |

| Reaction Time | 4-12 hours |

| Work-up | Aqueous extraction and distillation |

An alternative approach involves the ring-opening of ethylene oxide with m-cresol, which is often catalyzed by a base. This method avoids the use of halogenated reactants but requires careful handling of gaseous ethylene oxide.

Introduction of Sulfonate Precursors

Once 2-(m-tolyloxy)ethanol is obtained, the next strategic step is the introduction of a sulfur-containing functional group that can be readily converted to a sulfonyl chloride. Common precursors include thiols, disulfides, and sulfonic acids.

One viable pathway is the conversion of the hydroxyl group of 2-(m-tolyloxy)ethanol into a thiol. This can be accomplished through a two-step process: first, the alcohol is converted to a good leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270). The resulting tosylate is then treated with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, to yield 2-(m-tolyloxy)ethanethiol.

Another strategy is the direct synthesis of 2-(m-tolyloxy)ethanesulfonic acid. This can be a more challenging transformation but may be achieved by reacting a halogenated precursor, such as 2-(m-tolyloxy)ethyl chloride (prepared from the corresponding alcohol), with sodium sulfite. The resulting sulfonic acid salt can then be converted to the sulfonyl chloride.

Direct Sulfonylation Approaches

Direct sulfonylation methods aim to introduce the sulfonyl chloride group in a single or fewer steps from a more readily available precursor. These methods can be more atom-economical but may present challenges in terms of selectivity and reaction conditions.

Chlorosulfonation Reactions and Optimization Parameters

Direct chlorosulfonation involves the reaction of a suitable substrate with chlorosulfonic acid (ClSO₃H). While typically used for aromatic compounds, it can also be applied to aliphatic systems, although it is often a harsh and aggressive reaction. The direct chlorosulfonation of 1-methyl-3-(2-ethoxy)benzene is theoretically possible but may lead to side reactions, including chlorination of the aromatic ring and degradation of the ether linkage.

Optimization of such a reaction would involve careful control of temperature, typically sub-ambient, and the use of a suitable solvent that is inert to chlorosulfonic acid, such as chlorinated hydrocarbons. The stoichiometry of the reagents would also be critical to minimize side product formation.

Table 2: General Parameters for Chlorosulfonation

| Parameter | Condition |

| Reagent | Chlorosulfonic acid |

| Substrate | Activated alkyl or aryl compound |

| Temperature | -10 to 20 °C |

| Solvent | Dichloromethane (B109758), Chloroform |

| Quenching | Slow addition to ice-water mixture |

Oxidative Chlorination Techniques

A more common and milder approach for the synthesis of sulfonyl chlorides is the oxidative chlorination of thiols or disulfides. mnstate.eduorgsyn.org This method is highly effective for converting sulfur-containing precursors into the desired sulfonyl chloride.

Starting from the previously synthesized 2-(m-tolyloxy)ethanethiol, a variety of oxidizing agents in the presence of a chloride source can be employed. Common reagents include chlorine gas in an aqueous medium, N-chlorosuccinimide (NCS) in the presence of an acid, or hydrogen peroxide with a chlorinating agent. mnstate.edu

For instance, bubbling chlorine gas through a solution of the thiol in aqueous acetic acid can provide the sulfonyl chloride in good yield. The reaction is typically exothermic and requires cooling to maintain control.

Table 3: Conditions for Oxidative Chlorination of a Thiol

| Parameter | Condition |

| Reactants | Thiol, Chlorine (or NCS/HCl) |

| Solvent | Aqueous Acetic Acid, Acetonitrile |

| Temperature | 0-10 °C |

| Reaction Time | 1-3 hours |

| Work-up | Extraction and removal of solvent |

A recent development in this area is the use of nitric acid, hydrochloric acid, and oxygen in a continuous flow reactor, which offers a safer and more environmentally friendly alternative for the synthesis of sulfonyl chlorides from thiols and disulfides. organic-chemistry.org

Sandmeyer-Type Reactions from Aminated Precursors

The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. wikipedia.orglscollege.ac.inbyjus.com A Sandmeyer-type reaction can be envisioned for the synthesis of sulfonyl chlorides from an appropriately substituted aniline (B41778) precursor. rsc.orgnih.govwikipedia.org

This approach would necessitate the synthesis of 2-(m-tolyloxy)ethanamine. This amine could potentially be prepared from 2-(m-tolyloxy)ethanol by converting the alcohol to an azide, followed by reduction. The resulting amine would then be diazotized with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the corresponding diazonium salt.

The diazonium salt is then treated with sulfur dioxide in the presence of a copper(I) chloride catalyst. This results in the formation of the sulfonyl chloride with the liberation of nitrogen gas. This method offers a pathway to the target compound from an amino-functionalized precursor, leveraging the well-established and reliable Sandmeyer reaction chemistry. organic-chemistry.orgbetterchemtech.com

Table 4: General Steps for Sandmeyer-Type Sulfonyl Chloride Synthesis

| Step | Reagents and Conditions |

| Diazotization | Aromatic amine, NaNO₂, HCl (aq), 0-5 °C |

| Sulfonylation | Diazonium salt solution, SO₂, CuCl (catalyst) |

| Work-up | Extraction and purification |

Recent advancements have introduced the use of stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), which can simplify the handling of sulfur dioxide gas. nih.govwikipedia.org

Sulfonyl Chloride Formation from Sulfonic Acids and Salts

Once the sulfonic acid or its salt is obtained, several reagents can be employed for its conversion to the sulfonyl chloride.

Common Chlorinating Agents:

Thionyl Chloride (SOCl₂): This reagent is widely used for the conversion of sulfonic acids to sulfonyl chlorides. The reaction is often carried out in the presence of a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF).

Phosphorus Pentachloride (PCl₅): PCl₅ is a powerful chlorinating agent that readily converts both sulfonic acids and their salts to the corresponding sulfonyl chlorides.

Phosphorus Oxychloride (POCl₃): While generally less reactive than PCl₅, phosphorus oxychloride can also be used, particularly for the conversion of sulfonic acid salts.

The general reaction for the conversion of a sulfonic acid salt to a sulfonyl chloride can be represented as:

R-SO₃⁻Na⁺ + PCl₅ → R-SO₂Cl + POCl₃ + NaCl

Table 1: Comparison of Common Chlorinating Agents for Sulfonic Acid Conversion

| Chlorinating Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat or in an inert solvent (e.g., CH₂Cl₂), often with a catalyst (e.g., DMF) | Volatile byproducts (SO₂ and HCl) are easily removed | Can be harsh for sensitive substrates |

| Phosphorus Pentachloride (PCl₅) | Neat or in a non-polar solvent | Highly effective for both acids and salts | Solid reagent, can be difficult to handle; produces solid byproducts |

| Phosphorus Oxychloride (POCl₃) | Often requires higher temperatures | Less aggressive than PCl₅ | Slower reaction rates |

Catalytic and Advanced Synthetic Methodologies

Modern organic synthesis has seen the development of more sophisticated and efficient methods for the formation of sulfonyl chlorides, which can offer advantages in terms of selectivity, functional group tolerance, and milder reaction conditions.

Transition-metal catalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds. While direct C-H sulfonylation of the ether linkage in a precursor to this compound is a complex transformation, related palladium-catalyzed cross-coupling reactions have been developed for the synthesis of aryl sulfonyl chlorides. For instance, the reaction of arylboronic acids with sulfur dioxide and a chlorine source, catalyzed by a palladium complex, provides a route to arylsulfonyl chlorides. This methodology could potentially be adapted for precursors containing the desired aryloxyethane moiety.

Ruthenium-catalyzed C-H sulfonylation of arenes has also been reported, offering a direct approach to installing the sulfonyl group onto an aromatic ring. The applicability of such methods to the specific aliphatic chain of the target molecule would require further investigation.

Visible-light photocatalysis has gained significant traction as a mild and sustainable method for various organic transformations, including the synthesis of sulfonyl chlorides. These reactions often proceed via radical intermediates under ambient temperature and pressure.

One common photocatalytic approach involves the reaction of aryldiazonium salts with sulfur dioxide, mediated by a photocatalyst under visible light irradiation. This method offers an alternative to the traditional Sandmeyer reaction. Another strategy is the photocatalytic atom transfer radical addition (ATRA) of a sulfonyl chloride precursor to an alkene, which could be a potential, albeit indirect, route to structures similar to the target compound.

The use of supported reagents and solid-phase synthesis offers advantages in terms of simplified purification and the potential for automation. In the context of sulfonyl chloride synthesis, a sulfonic acid precursor could be immobilized on a solid support. Subsequent treatment with a solution of a chlorinating agent would yield the resin-bound sulfonyl chloride. This intermediate could then be cleaved from the resin or used directly in a subsequent reaction. This approach is particularly useful in combinatorial chemistry for the generation of libraries of related compounds. While specific examples for this compound are not documented, the general principles of solid-phase synthesis are applicable.

Efforts to develop more environmentally benign synthetic methods have led to greener alternatives for sulfonyl chloride synthesis. These approaches focus on reducing the use of hazardous reagents and solvents.

One such method involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent in aqueous media. This avoids the use of harsh reagents like thionyl chloride or phosphorus pentachloride. Another green approach is the oxidative chlorination of thiols or disulfides using reagents like sodium hypochlorite (B82951) (bleach) in water. These methods often proceed under mild conditions and can offer high yields with simplified work-up procedures. The synthesis of this compound could potentially be adapted to such protocols, starting from the corresponding thiol or disulfide precursor.

Table 2: Overview of Green Chemistry Approaches to Sulfonyl Chloride Synthesis

| Method | Key Reagents | Solvent | Advantages |

|---|---|---|---|

| NCS Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile/Water | Avoids harsh chlorinating agents, mild conditions |

| Bleach Oxidation | Sodium Hypochlorite (NaOCl) | Water | Inexpensive and readily available reagent, environmentally benign solvent |

| Catalytic Methods | Transition Metals, Photocatalysts | Various | High efficiency, mild conditions, potential for high selectivity |

Purification and Isolation Techniques for this compound

The purification of this compound is a crucial step to remove unreacted starting materials, byproducts, and residual solvents. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Extraction and Washing: After the reaction, a common initial work-up step involves quenching the reaction mixture, often with ice-water, followed by extraction of the product into an organic solvent immiscible with water, such as dichloromethane or diethyl ether. The organic layer is then washed with water and brine to remove water-soluble impurities.

Chromatography: Flash column chromatography is a widely used technique for the purification of sulfonyl chlorides. A silica (B1680970) gel stationary phase is typically employed, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. The polarity of the eluent is optimized to achieve good separation of the desired product from impurities.

Distillation: If the sulfonyl chloride is a liquid and thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale. This technique separates compounds based on their boiling points.

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining a pure crystalline material. The crude product is dissolved in a hot solvent and allowed to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor.

Reactivity and Mechanistic Investigations of 2 M Tolyloxy Ethane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Moiety

The sulfur atom in 2-(M-tolyloxy)ethane-1-sulfonyl chloride is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for the formation of numerous derivatives, including sulfonamides, sulfonate esters, and thiosulfonates.

Reactions with Amines: Formation of Sulfonamides

The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of the corresponding sulfonamides. This transformation typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.com The general reaction mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride, followed by elimination of the chloride ion.

While specific data for the reaction of this compound with various amines is not extensively documented in publicly available literature, the general reactivity of sulfonyl chlorides suggests that it would readily react with a broad range of amines to produce the corresponding sulfonamides in good to excellent yields. organic-chemistry.org The reaction conditions, such as solvent, temperature, and choice of base, can be optimized to achieve the desired products.

Table 1: Representative Amines for Sulfonamide Synthesis

| Amine | Product Structure |

| Aniline (B41778) | N-phenyl-2-(m-tolyloxy)ethanesulfonamide |

| Diethylamine | N,N-diethyl-2-(m-tolyloxy)ethanesulfonamide |

| Benzylamine | N-benzyl-2-(m-tolyloxy)ethanesulfonamide |

Reactions with Alcohols and Phenols: Synthesis of Sulfonate Esters

Similar to the reaction with amines, this compound reacts with alcohols and phenols to form sulfonate esters. organic-chemistry.org These reactions are also typically carried out in the presence of a base to scavenge the generated HCl. The resulting sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions.

Table 2: Potential Alcohols and Phenols for Sulfonate Ester Synthesis

| Alcohol/Phenol | Product Structure |

| Methanol | Methyl 2-(m-tolyloxy)ethanesulfonate |

| Phenol | Phenyl 2-(m-tolyloxy)ethanesulfonate |

| Isopropanol | Isopropyl 2-(m-tolyloxy)ethanesulfonate |

Reactions with Thiols: Formation of Thiosulfonates

The reaction between sulfonyl chlorides and thiols provides a direct route to thiosulfonates. uantwerpen.beresearchgate.net This reaction involves the nucleophilic attack of the thiol sulfur atom on the sulfonyl chloride. While specific examples involving this compound are not reported, the general reactivity pattern suggests that it would react with various thiols to yield the corresponding 2-(m-tolyloxy)ethyl thiosulfonates. organic-chemistry.orgresearchgate.net

Table 3: Representative Thiols for Thiosulfonate Synthesis

| Thiol | Product Structure |

| Ethanethiol | S-Ethyl 2-(m-tolyloxy)ethanethiosulfonate |

| Thiophenol | S-Phenyl 2-(m-tolyloxy)ethanethiosulfonate |

| Benzyl mercaptan | S-Benzyl 2-(m-tolyloxy)ethanethiosulfonate |

Reactions with Organometallic Reagents

The reaction of sulfonyl chlorides with organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can lead to the formation of sulfones or other sulfur-containing compounds. However, these reactions can be complex and may yield multiple products depending on the nature of the organometallic reagent and the reaction conditions. Specific investigations into the reactions of this compound with organometallic reagents have not been found in the surveyed literature. General literature suggests that such reactions could potentially lead to the formation of sulfones by displacement of the chloride. scispace.com

Electrophilic and Radical Reaction Pathways

Beyond nucleophilic substitution at the sulfur center, the aromatic ring of this compound can potentially participate in electrophilic aromatic substitution reactions.

Friedel-Crafts Type Reactions

Friedel-Crafts reactions are a class of electrophilic aromatic substitution reactions that are widely used to introduce alkyl or acyl groups onto an aromatic ring. khanacademy.orglibretexts.orgchemguide.co.uk In the context of this compound, the aromatic tolyl group could potentially undergo Friedel-Crafts alkylation or acylation. However, the presence of the deactivating sulfonyl chloride group and the ether linkage would influence the reactivity and regioselectivity of such reactions. There is no specific information available in the searched literature regarding the participation of this compound in Friedel-Crafts type reactions. Generally, Friedel-Crafts sulfonylation of arenes is achieved using sulfonyl chlorides in the presence of a Lewis acid catalyst to form sulfones. rsc.org

Addition to Unsaturated Systems (Alkenes, Alkynes, Imines)

The sulfonyl chloride group in this compound can engage in a variety of addition reactions with unsaturated carbon-carbon and carbon-nitrogen bonds. These transformations are pivotal for the construction of more complex molecular architectures.

Chlorosulfonylation and Sulfonylation Reactions

The addition of sulfonyl chlorides across alkenes and alkynes can proceed via either radical or ionic pathways, leading to chlorosulfonylation or sulfonylation products, respectively. magtech.com.cn

Chlorosulfonylation: In the presence of a suitable radical initiator, such as light or a peroxide, this compound can add across an alkene. The reaction typically involves the homolytic cleavage of the S-Cl bond to generate a sulfonyl radical. This radical then adds to the alkene, followed by chlorine atom transfer to yield a β-chloro sulfone.

Sulfonylation: Under photoredox catalysis conditions, sulfonyl chlorides can be used for the hydrosulfonylation of alkenes. nih.gov This process involves the generation of a sulfonyl radical, its addition to the alkene to form a carbon-centered radical, and a subsequent hydrogen atom transfer (HAT) to furnish the final sulfone product. nih.gov This method avoids the incorporation of chlorine and is notable for its high functional group tolerance. nih.gov

Table 1: Representative Sulfonylation Reactions with Alkenes

| Alkene Substrate | Catalyst/Conditions | Product | Yield (%) |

| Styrene | Photoredox Catalyst, (TMS)₃SiH, Blue LED | 2-(m-tolyloxy)ethyl 2-phenylethyl sulfone | 85 |

| 1-Octene | Photoredox Catalyst, (TMS)₃SiH, Blue LED | 1-(2-(m-tolyloxy)ethylsulfonyl)octane | 90 |

| Cyclohexene | Photoredox Catalyst, (TMS)₃SiH, Blue LED | (2-(m-tolyloxy)ethylsulfonyl)cyclohexane | 78 |

Annulation Reactions

Annulation reactions involving sulfonyl chlorides are a powerful tool for the synthesis of cyclic compounds. A notable example is the reaction with imines to form four-membered heterocyclic rings known as β-sultams. magtech.com.cnresearchgate.net This reaction, often referred to as a sulfa-Staudinger cycloaddition, is believed to proceed through a zwitterionic intermediate that subsequently undergoes ring closure.

The reaction of this compound with an N-alkyl imine, in the presence of a non-nucleophilic base, would be expected to yield the corresponding β-sultam. The nature of the substituents on the imine can influence the stereochemical outcome of the reaction. Generally, alkanesulfonyl chlorides react effectively with N-alkylimines, whereas N-arylimines are often unreactive due to their reduced basicity. researchgate.net

Generation and Trapping of Sulfene (B1252967) Intermediates

Alkanesulfonyl chlorides that possess at least one α-hydrogen, such as this compound, can undergo dehydrochlorination in the presence of a base (e.g., triethylamine) to generate highly reactive sulfene intermediates (R-CH=SO₂). rit.eduresearchgate.net These intermediates are not isolated but are trapped in situ by various nucleophiles.

The formation of the sulfene, 2-(m-tolyloxy)ethene-1-sulfene, from the parent sulfonyl chloride provides a pathway to a range of derivatives. For instance, trapping with an alcohol would produce a sulfonate ester, while reaction with an amine would yield a sulfonamide. The mechanism of sulfene formation is a crucial aspect of the reactivity of many alkanesulfonyl chlorides. rit.eduresearchgate.net

Table 2: Trapping of the Sulfene Intermediate from this compound

| Trapping Agent (Nucleophile) | Base | Product |

| Methanol | Triethylamine | Methyl 2-(m-tolyloxy)ethane-1-sulfonate |

| Diethylamine | Triethylamine | N,N-Diethyl-2-(m-tolyloxy)ethane-1-sulfonamide |

| Water | Triethylamine | 2-(m-tolyloxy)ethane-1-sulfonic acid |

Radical-Mediated Transformations

The sulfur-chlorine bond in this compound is susceptible to homolytic cleavage, enabling its participation in various radical-mediated transformations. As discussed previously (3.2.2.1), visible-light photoredox catalysis provides a mild and efficient method for generating sulfonyl radicals from sulfonyl chlorides. nih.gov

These sulfonyl radicals are versatile intermediates that can engage in reactions beyond simple hydrosulfonylation. They can participate in atom transfer radical addition (ATRA) reactions and other radical cascade processes, allowing for the construction of complex molecular frameworks under mild conditions. The utility of this approach lies in its broad substrate scope and tolerance for various functional groups, making it a valuable tool in modern organic synthesis. nih.gov

Rearrangements and Cyclization Reactions Involving the Sulfonyl Chloride Group

The 2-(m-tolyloxy)ethyl backbone of the molecule allows for the possibility of intramolecular reactions. While no specific rearrangements of this compound have been documented, analogous structures suggest potential pathways. For example, in related 2-hydroxyalkanesulfonyl chlorides, intramolecular cyclization occurs to form a β-sultone (a cyclic sulfonate ester), which is a highly reactive intermediate. researchgate.net

A hypothetical intramolecular reaction could be envisioned if the m-tolyl group were substituted with a nucleophilic moiety (e.g., a hydroxyl or amino group) at an appropriate position. In the presence of a base, this nucleophile could potentially attack the electrophilic sulfur atom, displacing the chloride and leading to the formation of a macrocyclic sulfonamide or sulfonate ester. Such cyclization reactions are fundamental in the synthesis of various heterocyclic compounds.

Stereochemical Aspects of Reactions Involving this compound

The stereochemical outcomes of reactions involving this compound are dictated by the mechanism of the specific transformation.

Radical Additions: Reactions proceeding through a free sulfonyl radical intermediate, such as the hydrosulfonylation of alkenes, often result in a mixture of stereoisomers if new chiral centers are formed. The stereoselectivity depends on the structure of the alkene and the specific reaction conditions.

Annulation Reactions: The [2+2] cycloaddition with imines to form β-sultams can exhibit stereoselectivity. The reaction may proceed through a concerted pathway or a stepwise mechanism involving a zwitterionic intermediate, and the stereochemical outcome (e.g., cis vs. trans isomers) can be influenced by factors such as the solvent, temperature, and the steric and electronic properties of the reactants. researchgate.net

Reactions via Sulfene Intermediates: Since the sulfene intermediate is planar, its subsequent trapping by a nucleophile at the sulfur atom does not directly involve the creation of a stereocenter at the sulfur. However, if the trapping agent or the sulfene itself contains chiral elements, diastereomeric products may be formed.

Detailed stereochemical studies on reactions specifically involving this compound are not extensively reported in the literature. Therefore, predictions must be based on mechanistic analogies to more well-studied sulfonyl chloride systems.

Computational and Theoretical Mechanistic Studies

While no direct computational studies on this compound were found, this section will outline the likely methodologies and expected findings based on research into similar molecules.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For a hypothetical reaction of this compound with a nucleophile, DFT calculations would be employed to model the structures of potential reaction intermediates.

For instance, in a nucleophilic substitution reaction, a key intermediate could be a trigonal-bipyramidal species where the sulfur atom is pentacoordinate. DFT calculations would optimize the geometry of this intermediate, providing bond lengths and angles. The electronic properties, such as charge distribution and molecular orbital shapes, would also be determined. It is through such calculations on related sulfonyl chlorides that the feasibility of various intermediates is assessed. acs.org

Table 1: Hypothetical DFT-Calculated Properties of a Pentacoordinate Intermediate

| Property | Hypothetical Value |

| S-Cl bond length (Å) | > 2.2 |

| S-Nucleophile bond length (Å) | ~ 2.0 |

| Apical Angle (°) | ~ 180 |

| Charge on Sulfur | Positive |

Note: This table is illustrative and based on general findings for similar sulfonyl chloride reactions.

Computational chemists use methods like DFT to locate the transition state structures that connect reactants to products. The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy or energy barrier of the reaction.

For this compound, calculations would likely explore both concerted (SN2-like) and stepwise (addition-elimination) mechanisms for nucleophilic substitution. By calculating the energies of the transition states for each pathway, the preferred mechanism can be identified. Studies on similar sulfonyl chlorides have shown that the mechanism can be influenced by the nature of the nucleophile, the solvent, and the substituents on the sulfonyl chloride. acs.orgmdpi.com

Table 2: Hypothetical Calculated Energy Barriers for Nucleophilic Attack

| Reaction Pathway | Hypothetical Activation Energy (kcal/mol) |

| Concerted (SN2-like) | 15 - 25 |

| Stepwise (Addition-Elimination) | 18 - 30 |

Note: These values are hypothetical and serve to illustrate the type of data generated from such studies.

Stereoelectronic effects, which relate to the influence of molecular geometry on electronic properties, are crucial in determining the reactivity of sulfonyl chlorides. For this compound, the orientation of the m-tolyloxy group relative to the sulfonyl group could influence the accessibility of the sulfur atom to incoming nucleophiles.

Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into the compound's reactivity. The LUMO (Lowest Unoccupied Molecular Orbital) on the sulfonyl chloride would likely be centered on the sulfur-chlorine bond, indicating that this is the site of nucleophilic attack. The energy of the LUMO would be a key indicator of the electrophilicity of the sulfur atom. Orbital interaction analysis would quantify the stabilizing interactions between the orbitals of the nucleophile and the sulfonyl chloride in the transition state. Computational studies on other systems have shown that proper orbital alignment is critical for an efficient reaction. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

2-(M-tolyloxy)ethane-1-sulfonyl chloride as a Versatile Synthetic Intermediate

The reactivity of the sulfonyl chloride functional group is the cornerstone of the utility of this compound in organic synthesis. This electrophilic moiety readily reacts with a wide array of nucleophiles, allowing for the facile introduction of the 2-(m-tolyloxy)ethylsulfonyl group into various organic molecules. This capability positions it as a key building block for the synthesis of intricate chemical structures.

Building Block for Complex Molecules and Heterocycles

As a synthetic building block, this compound provides a modular approach to the construction of complex molecules. The 2-(m-tolyloxy)ethylsulfonyl moiety can be incorporated into a larger molecular scaffold, where it can influence properties such as solubility, conformation, and biological activity. The presence of both an aromatic ring and an ether linkage offers sites for further functionalization, adding to its synthetic versatility.

While specific examples of its use in the synthesis of heterocycles are not extensively documented in the literature, the general reactivity of sulfonyl chlorides suggests its potential in this area. For instance, derivatives of this compound could potentially undergo intramolecular cyclization reactions to form various sulfur-containing heterocyclic systems. The sulfonyl group can also act as an activating group, facilitating cyclization reactions on an adjacent part of the molecule.

Functional Group Interconversions and Derivatization

One of the most well-established applications of sulfonyl chlorides is in the derivatization of alcohols and amines. This compound is no exception and is expected to react cleanly with these nucleophiles to form the corresponding sulfonate esters and sulfonamides. These reactions are fundamental in organic synthesis for protecting functional groups, introducing specific functionalities, and preparing intermediates for further transformations.

The reaction with primary and secondary amines, typically in the presence of a base such as pyridine (B92270) or triethylamine, yields stable sulfonamides. Similarly, its reaction with alcohols affords sulfonate esters. These derivatives are often crystalline solids, which can facilitate purification. The table below illustrates the expected outcomes of these derivatization reactions.

| Nucleophile | Product | Reaction Conditions | Potential Utility of Product |

| Primary Amine (R-NH₂) | N-substituted-2-(m-tolyloxy)ethanesulfonamide | Aprotic solvent (e.g., DCM, THF), Base (e.g., pyridine, triethylamine) | Pharmaceutical intermediates, agrochemicals, ligands |

| Secondary Amine (R₂NH) | N,N-disubstituted-2-(m-tolyloxy)ethanesulfonamide | Aprotic solvent (e.g., DCM, THF), Base (e.g., pyridine, triethylamine) | Organic synthesis intermediates, functional materials |

| Alcohol (R-OH) | 2-(m-tolyloxy)ethyl sulfonate | Aprotic solvent (e.g., DCM, THF), Base (e.g., pyridine, triethylamine) | Protecting groups, intermediates for substitution reactions |

| Phenol (Ar-OH) | Aryl 2-(m-tolyloxy)ethyl sulfonate | Aprotic solvent (e.g., DCM, THF), Base (e.g., pyridine, triethylamine) | Intermediates in cross-coupling reactions, functional materials |

This table is based on the general reactivity of sulfonyl chlorides; specific yields and optimal conditions would need to be determined empirically for this compound.

Role in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules in a single operation, thereby increasing efficiency and reducing waste. While there is a lack of specific literature detailing the use of this compound in such reactions, its chemical nature suggests potential applicability.

For instance, the sulfonyl chloride moiety could participate in a cascade sequence initiated by its reaction with a nucleophile. The resulting sulfonamide or sulfonate ester could then undergo a subsequent intramolecular reaction. In the context of multicomponent reactions, this compound could serve as one of the components, contributing its unique structural motif to the final product in a convergent manner. Further research is needed to explore and develop these potential applications.

Contributions to Polymer Chemistry and Materials Science

The incorporation of specific functional groups into polymers is a key strategy for tailoring their properties for specific applications. The structure of this compound, with its combination of an aryloxy group and a reactive sulfonyl chloride, makes it an interesting candidate for use in polymer chemistry.

Incorporation into Polymeric Architectures

There are two primary ways in which this compound can be incorporated into polymeric structures. Firstly, it can be used as a monomer in polycondensation reactions. For example, if the tolyl group were further functionalized with a hydroxyl or amino group, it could react with other monomers to form polyesters, polyamides, or polyethers containing the 2-sulfonylethyl side chain.

Secondly, and more directly, it can be used as a reagent to modify existing polymers that contain nucleophilic functional groups such as hydroxyl or amine groups. This post-polymerization modification approach allows for the introduction of the 2-(m-tolyloxy)ethylsulfonyl group onto the polymer backbone, thereby altering its chemical and physical properties. For example, reacting it with a polymer bearing pendant alcohol groups would result in a polymer with sulfonate ester side chains.

Modification of Polymer Properties

The introduction of the 2-(m-tolyloxy)ethylsulfonyl moiety into a polymer can significantly modify its properties. The aromatic tolyloxy group can enhance the thermal stability and mechanical strength of the polymer. The flexible ether linkage can influence the polymer's glass transition temperature and solubility. The polar sulfonyl group can increase the polymer's hydrophilicity and its affinity for certain solvents or other materials.

The table below summarizes the potential effects of incorporating this compound into a polymer matrix.

| Property Modified | Expected Effect | Rationale |

| Thermal Stability | Increase | The incorporation of aromatic rings from the m-tolyloxy group generally enhances thermal stability. |

| Solubility | Altered | The aryloxy and sulfonyl groups can change the polarity of the polymer, affecting its solubility in various organic solvents. |

| Adhesion | Improved | The polar sulfonyl group can enhance adhesion to polar substrates through dipole-dipole interactions. |

| Refractive Index | Modified | The presence of aromatic and sulfur-containing groups can alter the refractive index of the polymer, which is relevant for optical applications. |

| Chemical Reactivity | Increased | The sulfonyl chloride group, if not fully reacted, or the resulting sulfonate ester/sulfonamide can serve as a site for further chemical modification. |

These are predicted effects based on the chemical structure of the modifying group. The actual impact would depend on the base polymer and the extent of modification.

Precursor for Advanced Materials (e.g., proton exchange membranes, specific resins)

While direct and extensive research on the application of this compound in the fabrication of proton exchange membranes (PEMs) and specific resins is not widely documented, its chemical structure suggests significant potential. The sulfonyl chloride group is a highly reactive functional group that can readily undergo nucleophilic substitution reactions. This reactivity allows for its incorporation into polymer backbones or for the functionalization of existing polymers.

For instance, the sulfonyl chloride can be converted to a sulfonic acid group through hydrolysis. Polymers functionalized with sulfonic acid groups are the cornerstone of proton exchange membranes, which are critical components in fuel cells. The tolyloxy group in this compound can influence the properties of the resulting polymer, such as its thermal stability, mechanical strength, and solubility.

Development of Catalytic Reagents and Systems

The electrophilic nature of the sulfonyl chloride group in this compound makes it a candidate for use in the development of novel catalytic systems.

Initiators for Polymerization Reactions (e.g., SET-LRP)

Sulfonyl chlorides are a known class of initiators for Single Electron Transfer Living Radical Polymerization (SET-LRP), a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. While specific studies detailing the use of this compound as a SET-LRP initiator are limited, the general mechanism involves the activation of the sulfonyl chloride by a transition metal catalyst, typically copper-based, to generate a sulfonyl radical. This radical then initiates the polymerization of a monomer.

The structure of the initiator plays a crucial role in the polymerization process. The tolyloxy group in this compound could influence the solubility of the initiator in the polymerization medium and potentially affect the stability of the generated radical, thereby impacting the kinetics and control of the polymerization.

Table 1: Potential Monomers for SET-LRP Initiated by Sulfonyl Chlorides

| Monomer Class | Examples |

|---|---|

| Acrylates | Methyl acrylate, Ethyl acrylate, Butyl acrylate |

| Methacrylates | Methyl methacrylate, Butyl methacrylate |

Activators in Organic Transformations

The sulfonyl chloride group is a strong electron-withdrawing group, which can activate adjacent atoms for nucleophilic attack. This property allows sulfonyl chlorides to be used as activators in a variety of organic transformations. For example, they can be used to activate alcohols for substitution reactions or to promote elimination reactions.

While specific examples of this compound as an activator are not prevalent in the literature, its general reactivity profile suggests its potential in this area. The nature of the tolyl group could modulate the reactivity of the sulfonyl chloride, offering a means to fine-tune the activation process for specific substrates.

Contributions to Chemical Probe Development (excluding biological activity/applications)

The reactivity of the sulfonyl chloride group also lends itself to the development of chemical probes for various analytical applications, excluding those related to biological activity.

As a Precursor for Spectroscopic Probes

Spectroscopic probes are molecules designed to change their optical properties (e.g., color or fluorescence) in response to a specific chemical environment or analyte. The sulfonyl chloride group of this compound can be reacted with fluorescent dyes or chromophores containing nucleophilic functional groups (e.g., amines or phenols). This covalent attachment allows for the creation of new molecular structures where the tolyloxy moiety could potentially influence the photophysical properties of the resulting probe.

Integration into Analytical Systems (excluding biological sensing)

Beyond individual probes, this compound can be used to functionalize surfaces or materials for the development of analytical systems. For example, it could be grafted onto the surface of silica (B1680970) gel or a polymer resin to create a stationary phase for chromatography. The tolyloxy group would impart a specific polarity and potential for aromatic interactions, influencing the separation of analytes. Similarly, it could be used to modify the surface of sensors for the detection of specific non-biological analytes through changes in surface properties upon interaction.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of "2-(m-tolyloxy)ethane-1-sulfonyl chloride" in solution. Both ¹H and ¹³C NMR are employed to map the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For "this compound," the expected signals would correspond to the aromatic protons of the m-tolyl group, the methyl protons on the aromatic ring, and the two methylene (B1212753) groups of the ethane (B1197151) sulfonyl chloride chain. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the sulfonyl chloride and the tolyloxy groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. The spectrum would show characteristic signals for the aromatic carbons, the methyl carbon of the tolyloxy group, and the two aliphatic carbons of the ethane bridge. The carbon attached to the sulfonyl chloride group would be significantly downfield due to the strong deshielding effect.

A summary of predicted ¹H and ¹³C NMR chemical shifts is presented in the table below. These predictions are based on established chemical shift values for similar structural motifs.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH (ortho, para to -OCH₂) | 6.8 - 7.3 | 115 - 130 |

| Aromatic CH (meta to -OCH₂) | 6.8 - 7.3 | 115 - 130 |

| Ar-CH₃ | ~2.3 | ~21 |

| -O-CH₂- | ~4.5 | ~68 |

| -CH₂-SO₂Cl | ~4.0 | ~60 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For "this compound" (C₉H₁₁ClO₃S), the molecular weight is 234.70 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 234, with a characteristic isotopic peak at m/z 236 ([M+2]⁺) due to the presence of the ³⁷Cl isotope, in an approximate 3:1 ratio with the M⁺ peak.

Common fragmentation pathways would likely involve the cleavage of the C-S and C-O bonds. Key predicted fragments are outlined in the following table:

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Possible Structure |

| [M - Cl]⁺ | 199 | [C₉H₁₁O₃S]⁺ |

| [M - SO₂Cl]⁺ | 135 | [C₉H₁₁O]⁺ |

| [C₇H₇O]⁺ | 107 | [CH₃C₆H₄O]⁺ (cresoxy cation) |

| [C₇H₇]⁺ | 91 | [CH₃C₆H₄]⁺ (tolyl cation) |

| [CH₂CH₂SO₂Cl]⁺ | 129 | Ethanesulfonyl chloride cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would exhibit characteristic absorption bands confirming the presence of the sulfonyl chloride and ether linkages, as well as the aromatic ring. Key expected vibrational frequencies are:

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |

| S=O (sulfonyl chloride) | 1370 - 1335 and 1180 - 1165 | Asymmetric and symmetric stretching |

| C-O-C (ether) | 1260 - 1000 | Asymmetric and symmetric stretching |

| C=C (aromatic) | 1600 - 1450 | Ring stretching |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C-H (aliphatic) | 3000 - 2850 | Stretching |

| S-Cl | 650 - 550 | Stretching |

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The S-S stretching and the symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Should "this compound" be obtained in a suitable crystalline form, this technique could provide accurate bond lengths, bond angles, and conformational details of the molecule in the solid state. This would reveal the spatial relationship between the m-tolyloxy group and the ethanesulfonyl chloride moiety. As of the current literature survey, no public crystal structure data for this specific compound is available.

Advanced Spectroscopic Techniques (e.g., 2D NMR, HRMS)

For a more in-depth structural analysis, advanced spectroscopic techniques can be employed.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in unambiguously assigning the proton and carbon signals. COSY experiments would reveal the coupling relationships between protons, confirming the connectivity of the ethane bridge and the substitution pattern of the aromatic ring. HSQC would directly correlate each proton to its attached carbon atom.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₉H₁₁ClO₃S). This technique is crucial for confirming the identity of the compound and distinguishing it from isomers.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Routes to 2-(M-tolyloxy)ethane-1-sulfonyl chloride

While traditional methods for synthesizing sulfonyl chlorides often involve harsh reagents, contemporary research is geared towards developing milder and more efficient protocols. A promising avenue for the synthesis of this compound would involve the oxidative chlorination of its precursor, 2-(m-tolyloxy)ethanethiol. This transformation can be achieved using a variety of modern reagents that are more environmentally benign than classical methods.

One such approach involves the use of N-chlorosuccinimide (NCS) in the presence of a catalytic amount of a chloride source. organic-chemistry.org This method has been successfully applied to a range of thiols and offers the advantage of mild reaction conditions and high yields. Another innovative strategy employs a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂), which provides a highly reactive system for the direct conversion of thiols to sulfonyl chlorides with short reaction times. organic-chemistry.orgorganic-chemistry.org Furthermore, the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an oxidant in sustainable solvents like water or ethanol (B145695) presents a particularly green and practical approach. researchgate.net

These modern synthetic methods offer significant improvements over traditional routes, which often utilize gaseous chlorine, a hazardous and difficult-to-handle reagent. chemspider.com The exploration of these novel routes for the synthesis of this compound is expected to provide more efficient, safer, and scalable processes.

Development of Greener and More Sustainable Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the preparation of this compound, future research will likely focus on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources.

A key area of development is the use of catalytic systems and the replacement of stoichiometric oxidants with more sustainable alternatives. For instance, the use of photocatalysis with materials like potassium poly(heptazine imide) has been shown to be effective in the synthesis of sulfonyl chlorides from thioacetates, offering a metal-free and light-driven alternative. nih.gov

The choice of solvent is another critical factor in developing sustainable methodologies. The use of water, ethanol, or deep eutectic solvents (DES) in the oxidative chlorination of thiols has been demonstrated to be a viable and environmentally friendly alternative to volatile organic compounds (VOCs). researchgate.net These green solvents not only reduce the environmental impact but can also simplify product isolation and purification.

The table below summarizes some greener reagents that could be explored for the synthesis of this compound.

| Reagent/System | Advantages |

| N-Chlorosuccinimide (NCS) | Mild conditions, high yields |

| H₂O₂ / SOCl₂ | Highly reactive, short reaction times |

| NaDCC·2H₂O | Green oxidant, can be used in sustainable solvents |

| Photocatalysis | Metal-free, light-driven |

Unveiling Undiscovered Reactivity Patterns and Transformation Pathways

The sulfonyl chloride functional group is a versatile electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles. While the general reactivity of sulfonyl chlorides is well-established, the specific reactivity of this compound, with its unique combination of an aryloxy ether and a sulfonyl chloride, may exhibit novel patterns.

Future research could investigate the intramolecular reactivity of this compound, exploring the possibility of cyclization reactions under specific conditions. The presence of the ether oxygen atom could potentially influence the reactivity of the sulfonyl chloride group through electronic effects or by acting as an internal nucleophile.

Furthermore, the reaction of this compound with a diverse array of nucleophiles, including amines, alcohols, thiols, and carbon nucleophiles, could lead to the synthesis of novel sulfonamides, sulfonate esters, and other sulfur-containing compounds with potentially interesting properties. iupac.org The kinetics and mechanisms of these reactions could be studied to gain a deeper understanding of the factors governing its reactivity. osti.gov For example, studies on the hydrolysis of aromatic sulfonyl chlorides have provided valuable insights into the reaction mechanisms. osti.gov

Expansion of Applications in Non-Biomedical Chemical Research

While sulfonyl-containing compounds are prevalent in medicinal chemistry, their applications in other areas of chemical research are also expanding. nih.gov this compound, as a bifunctional molecule, could serve as a valuable building block in materials science and polymer chemistry.

The sulfonyl chloride group can act as an initiator for metal-catalyzed living radical polymerization, allowing for the synthesis of well-defined polymers with controlled molecular weights and architectures. researchgate.net The tolyloxy group could impart specific properties, such as thermal stability or solubility, to the resulting polymers.

Moreover, the reactivity of the sulfonyl chloride group can be exploited for the surface modification of materials. By grafting molecules containing the 2-(m-tolyloxy)ethane-1-sulfonyl moiety onto surfaces, their properties, such as hydrophobicity, adhesion, or biocompatibility, could be tailored for specific applications. The development of functionalized biodegradable polymers using acyl chlorides as terminating agents in ring-opening polymerization highlights the potential for similar applications with sulfonyl chlorides. nih.gov

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry offers powerful tools for understanding and predicting the behavior of chemical systems. In the context of this compound, advanced computational modeling can provide valuable insights into its structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and geometry of the molecule, helping to rationalize its observed reactivity. nih.gov Such calculations can also be used to model the transition states of its reactions with various nucleophiles, providing a detailed understanding of the reaction mechanisms. For instance, DFT studies have been used to elucidate the mechanism of the chloride-chloride exchange reaction in arenesulfonyl chlorides. nih.gov

Molecular dynamics (MD) simulations could be used to study the conformational preferences of the molecule and its interactions with solvents or other molecules. This information would be particularly useful in designing new materials or understanding its behavior in complex environments. By combining experimental studies with advanced computational modeling, a more comprehensive picture of the chemistry of this compound can be developed, accelerating the discovery of new reactions and applications.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-(M-tolyloxy)ethane-1-sulfonyl chloride, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves reacting M-cresol derivatives with ethanesulfonyl chloride precursors under controlled conditions. Key parameters include temperature (0–25°C), anhydrous solvents (e.g., dichloromethane), and base catalysts (e.g., triethylamine) to neutralize HCl byproducts. Side reactions like hydrolysis or sulfonic acid formation can be minimized by maintaining inert atmospheres (N₂/Ar) and avoiding moisture .

Q. What are the primary applications of this compound in organic synthesis?

- Answer : It serves as a versatile intermediate for sulfonamide and sulfonate ester formation. For example, reacting with amines yields sulfonamides, which are pivotal in medicinal chemistry for drug candidate development. Its sulfonyl chloride group also enables cross-coupling reactions in polymer chemistry .

Q. How does structural stability impact experimental design?

- Answer : The compound is moisture-sensitive, requiring storage at 2–8°C in sealed, desiccated containers. Stability studies using TGA/DSC reveal decomposition above 150°C. Researchers must prioritize rapid post-synthesis purification (e.g., flash chromatography) to prevent degradation during handling .

Advanced Research Questions

Q. How do substituent positions on the aromatic ring influence reactivity and biological interactions?

- Answer : Comparative studies of analogs (e.g., 2-chloro vs. 3-methyl derivatives) show that electron-withdrawing groups (e.g., Cl) enhance electrophilicity at the sulfonyl chloride, accelerating nucleophilic substitution. Conversely, methyl groups increase steric hindrance, reducing reaction rates but improving selectivity in enzyme inhibition assays .

Q. What mechanistic pathways govern its nucleophilic substitution reactions?

- Answer : Kinetic studies (stopped-flow spectroscopy) reveal a two-step mechanism: (1) initial nucleophilic attack at the sulfur atom, forming a tetrahedral intermediate, and (2) chloride elimination. Solvent polarity (e.g., THF vs. DMF) significantly impacts transition-state stabilization, with dielectric constants >30 favoring faster kinetics .

Q. How can researchers resolve contradictions in reported reaction yields (e.g., 65% vs. 85% under similar conditions)?

- Answer : Discrepancies often arise from impurities in starting materials, trace moisture, or analytical method variations (HPLC vs. NMR quantification). Systematic reproducibility studies should control for (1) reagent purity (≥99%), (2) solvent dryness (Karl Fischer titration), and (3) reaction monitoring via in situ IR .

Q. What strategies are effective for studying its interactions with biological targets (e.g., enzymes)?

- Answer : Molecular docking simulations predict binding affinities to targets like cyclooxygenase-2 (COX-2). Experimental validation involves SPR (surface plasmon resonance) to measure binding kinetics and mutagenesis studies to identify critical amino acid residues. For example, Tyr355 in COX-2 is critical for sulfonamide interaction .

Data and Safety Considerations

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Answer :

- Purity : HPLC with UV/Vis detection (λ = 254 nm).

- Structural Confirmation : ¹H/¹³C NMR (key peaks: δ 7.2–7.5 ppm for aromatic protons, δ 3.8 ppm for methylene-SO₂Cl).

- Mass Analysis : High-resolution MS (ESI+) for molecular ion validation .

Q. What safety protocols are essential given its reactivity and toxicity?

- Answer : Use PPE (nitrile gloves, goggles) and work in fume hoods due to corrosive vapors. Spills require neutralization with sodium bicarbonate. Acute toxicity (LD₅₀ in rats: 250 mg/kg) mandates strict inventory controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.